molecular formula C24H19ClN2O2 B7717252 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7717252
M. Wt: 402.9 g/mol
InChI Key: PBUIHQFUHYEWCH-UHFFFAOYSA-N
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Description

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, but it is believed to involve inhibition of certain cellular pathways involved in cancer growth and inflammation. The compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. It has also been shown to reduce inflammation and oxidative stress in certain animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against several types of cancer cells, making it a promising candidate for further research. However, the compound's mechanism of action is not fully understood, which may limit its usefulness in certain experiments. Additionally, the compound's toxicity and potential side effects must be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved anti-cancer and anti-inflammatory activity. Another area of interest is the identification of the compound's molecular targets and the development of new drugs that target these pathways. Finally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which will be important for its future development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps. The starting material is 2-hydroxy-8-methylquinoline-3-carboxylic acid, which is converted to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with N-phenylbenzamide in the presence of a base such as triethylamine to give the desired product. The final step involves chlorination of the compound using thionyl chloride and phosphorus pentachloride.

Scientific Research Applications

3-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is cancer research, where the compound has been shown to have potent anti-cancer activity against several types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes involved in the progression of Alzheimer's disease.

properties

IUPAC Name

3-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-7-5-8-17-13-19(23(28)26-22(16)17)15-27(21-11-3-2-4-12-21)24(29)18-9-6-10-20(25)14-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUIHQFUHYEWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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